molecular formula C17H18ClN3OS B2539246 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034365-71-2

4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2539246
CAS RN: 2034365-71-2
M. Wt: 347.86
InChI Key: JUCMNNDSZXFMOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including “4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride”, can be achieved through the application of enzymes or whole cells. Burkholderia sp. MAK1, for example, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular weight of “this compound” is 347.86. Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Scientific Research Applications

Chemical Synthesis and Structural Analysis Compounds with structures similar to 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride have been synthesized and analyzed for their chemical properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural features with the compound , have been synthesized and characterized to investigate their biological activities. These compounds, including variants with methoxybenzyl groups, have shown significant biological properties, such as DNA protective ability against oxidative damage and antimicrobial activity against specific bacterial strains. The structural analysis of these compounds, including NMR and FTIR spectroscopy, provides a foundation for understanding the potential applications of this compound in scientific research (Gür et al., 2020).

Photodynamic Therapy Applications Research on compounds with thiazole cores and methoxybenzyl groups has extended into photodynamic therapy (PDT), a treatment approach for cancer. Zinc phthalocyanine compounds substituted with methoxybenzylideneamino groups have been synthesized and characterized for their photophysical and photochemical properties, indicating their potential as Type II photosensitizers in PDT. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable for cancer treatment applications (Pişkin et al., 2020).

Protective Groups in Organic Synthesis The methoxybenzyl moiety, similar to the one present in this compound, is commonly used as a protective group in organic synthesis. Studies have demonstrated the utility of methoxybenzyl derivatives in protecting hydroxy functions during synthesis, highlighting their role in facilitating complex organic transformations. These protective groups can be selectively removed without affecting other sensitive functional groups in the molecule, showcasing their importance in synthetic strategies (Kukase et al., 1990).

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS.ClH/c1-12-5-4-8-18-16(12)20-17-19-14(11-22-17)9-13-6-3-7-15(10-13)21-2;/h3-8,10-11H,9H2,1-2H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMNNDSZXFMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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